molecular formula C44H38MgN4 B13410624 magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

Cat. No.: B13410624
M. Wt: 647.1 g/mol
InChI Key: ZZNDSBRYRUWPQL-UHFFFAOYSA-N
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Description

Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex organometallic compound. It is a derivative of tetraphenylporphyrin, a synthetic heterocyclic compound that resembles naturally occurring porphyrins found in hemoglobin and cytochromes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of tetraphenylporphyrin with a magnesium salt under controlled conditions. One common method involves the use of magnesium acetate in a solvent such as chloroform or benzene . The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles such as halogens and alkylating agents are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to interact with various molecular targets. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. This compound can participate in redox reactions, making it valuable in catalytic and photodynamic applications .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: The parent compound without the magnesium ion.

    Zinc;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide: A similar compound with zinc instead of magnesium.

    Iron;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide: A similar compound with iron as the central metal ion.

Uniqueness

Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the specific properties imparted by the magnesium ion. It exhibits distinct redox behavior and stability compared to its zinc and iron counterparts. Additionally, its applications in photodynamic therapy and catalysis are areas where it stands out .

Properties

Molecular Formula

C44H38MgN4

Molecular Weight

647.1 g/mol

IUPAC Name

magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

InChI

InChI=1S/C44H38N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-24,33,36,41,44-45,48H,25-28H2;/q-2;+2

InChI Key

ZZNDSBRYRUWPQL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(C(N2)CC3=CC(=C([N-]3)CC4C=C(C(N4)CC5=CC(=C1[N-]5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2]

Origin of Product

United States

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